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molecular formula C14H22O2S B8309468 Ethyl 4-heptylthiophene-2-carboxylate

Ethyl 4-heptylthiophene-2-carboxylate

Cat. No. B8309468
M. Wt: 254.39 g/mol
InChI Key: BEJDYGBHJZGBAY-UHFFFAOYSA-N
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Patent
US08507647B2

Procedure details

A solution of lithium hydroxide hydrate (1.20 g, 28.3 mmol) in water (50 mL) was added to a solution of compound 1017 (2.4 g, 9.4 mmol) in THF (50 mL) and methanol (30 mL). The reaction mixture was stirred at room temperature for 12 hours. After removal of organic solvent, the aqueous solution was acidified to pH 4.0 with 6 N hydrochloric acid solution and extracted with EtOAc. The organic layer was dried and concentrated to give 4-heptylthiophene-2-carboxylic acid (1018, 2.1 g) which was directly used in the next step without further purification. Rf=0.03 (10% EtOAc in hexane).
Name
lithium hydroxide hydrate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH2:4]([C:11]1[CH:12]=[C:13]([C:16]([O:18]CC)=[O:17])[S:14][CH:15]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>O.C1COCC1.CO>[CH2:4]([C:11]1[CH:12]=[C:13]([C:16]([OH:18])=[O:17])[S:14][CH:15]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide hydrate
Quantity
1.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.4 g
Type
reactant
Smiles
C(CCCCCC)C=1C=C(SC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of organic solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCC)C=1C=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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